2-(3,4-Dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-YL)propanoic acid
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Overview
Description
2-(3,4-Dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-YL)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a dichlorobenzamido group and a dihydroquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-YL)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dichlorobenzamido Intermediate: The reaction begins with the chlorination of benzamide to form 3,4-dichlorobenzamide.
Coupling with Dihydroquinolinone: The dichlorobenzamide intermediate is then coupled with 2-oxo-1,2-dihydroquinoline through an amide bond formation reaction.
Final Propanoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzamido group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Oxidation Products: Quinolinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-YL)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-YL)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.
2-(3,4-Dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-YL)acetic acid: Similar structure with an acetic acid group instead of propanoic acid.
Uniqueness
2-(3,4-Dichlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-YL)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3,4-dichlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c20-13-6-5-10(7-14(13)21)18(25)23-16(19(26)27)8-11-9-17(24)22-15-4-2-1-3-12(11)15/h1-7,9,16H,8H2,(H,22,24)(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWAZPNCTSGRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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